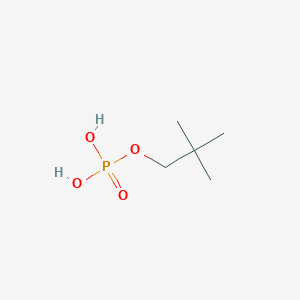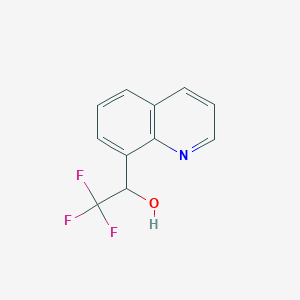
Neopentyl Dihydrogen Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl dihydrogen phosphate is an organic phosphate compound characterized by the presence of a neopentyl group attached to a dihydrogen phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neopentyl dihydrogen phosphate can be synthesized through the acid-catalyzed hydrolysis of neopentyl phosphate. The reaction typically involves the use of strong acids such as sulfuric acid or hydrochloric acid, which facilitate the cleavage of the phosphorus-oxygen bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous-flow reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: Neopentyl dihydrogen phosphate primarily undergoes hydrolysis reactions. The acid-catalyzed hydrolysis of this compound results in the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate .
Common Reagents and Conditions:
Acids: Sulfuric acid, hydrochloric acid
Conditions: Varying acid concentrations, typically at elevated temperatures to accelerate the reaction.
Major Products:
Neopentyl Alcohol: Formed through the cleavage of the phosphorus-oxygen bond.
Inorganic Phosphate: Resulting from the hydrolysis reaction.
Aplicaciones Científicas De Investigación
Neopentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of neopentyl dihydrogen phosphate involves its hydrolysis under acidic conditions. The protonation of the phosphate group facilitates the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate. This reaction is influenced by the concentration of the acid catalyst and the nature of the leaving group .
Comparación Con Compuestos Similares
Methyl Dihydrogen Phosphate: Similar in structure but differs in the alkyl group attached to the phosphate moiety.
Ethyl Dihydrogen Phosphate: Another similar compound with an ethyl group instead of a neopentyl group.
Uniqueness: Neopentyl dihydrogen phosphate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it less prone to nucleophilic attack compared to its methyl and ethyl counterparts, resulting in different reactivity and stability profiles .
Propiedades
Fórmula molecular |
C5H13O4P |
|---|---|
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
Clave InChI |
ANUKUXHGGBMTJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)



![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)



![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
